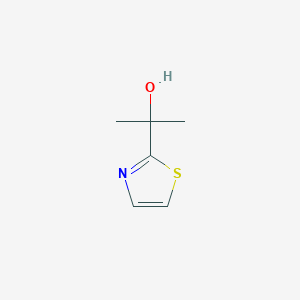

2-Thiazol-2-yl-propan-2-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGMIUFKOSHPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514525 | |

| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16077-78-4 | |

| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Thiazol-2-yl-propan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Thiazol-2-yl-propan-2-ol, a heterocyclic alcohol of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics and outlines a general synthetic approach, providing a foundational resource for researchers in the field.

Core Chemical Properties

This compound, with the CAS number 16077-78-4, is a tertiary alcohol containing a thiazole ring.[1] The presence of both the aromatic, electron-rich thiazole moiety and the hydroxyl group imparts specific chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | PubChem[1] |

| Molecular Formula | C₆H₉NOS | PubChem[1] |

| Molecular Weight | 143.21 g/mol | PubChem[1] |

| CAS Number | 16077-78-4 | PubChem[1] |

| Canonical SMILES | CC(C)(C1=NC=CS1)O | PubChem[1] |

| InChI Key | MWGMIUFKOSHPDB-UHFFFAOYSA-N | PubChem[1] |

| Physical State | Brown oil / Liquid | Hoffman Fine Chemicals |

| XLogP3 (Computed) | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 49.9 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Chemical Structure

The chemical structure of this compound consists of a propan-2-ol group in which the central carbon atom is directly bonded to the C2 position of a thiazole ring. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.

References

An In-Depth Technical Guide to 2-Thiazol-2-yl-propan-2-ol

This technical guide provides a comprehensive overview of 2-Thiazol-2-yl-propan-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identifiers, proposes a detailed experimental protocol for its synthesis, and outlines a logical workflow for its preparation.

Core Data: Identifiers and Properties

A summary of the key chemical identifiers for this compound is presented in the table below. This information is essential for the accurate identification and characterization of the compound.

| Identifier | Value |

| CAS Number | 16077-78-4[1] |

| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol[1] |

| Synonym | a,a-Dimethyl-2-thiazolemethanol[1] |

| Molecular Formula | C₆H₉NOS[1] |

| Molecular Weight | 143.21 g/mol [1] |

| Canonical SMILES | CC(C)(C1=NC=CS1)O[1] |

| InChI | InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 |

| InChIKey | MWGMIUFKOSHPDB-UHFFFAOYSA-N |

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

Thiazole is first deprotonated at the C2 position using a strong organolithium base to form 2-lithiothiazole. This nucleophilic intermediate then reacts with acetone in a nucleophilic addition reaction to form the lithium salt of the tertiary alcohol. Subsequent aqueous workup protonates the alkoxide to yield the final product, this compound.

Materials and Reagents:

-

Thiazole

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Solvents for purification by column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, previously flame-dried and cooled under a stream of dry nitrogen, is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is maintained under a positive pressure of nitrogen throughout the experiment.

-

Formation of 2-Lithiothiazole: Anhydrous THF is cannulated into the reaction flask and cooled to -78 °C using a dry ice/acetone bath. Thiazole (1.0 equivalent) is then added dropwise. A solution of n-butyllithium (1.05 equivalents) is added dropwise from the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to facilitate the complete formation of the 2-lithiothiazole intermediate.

-

Reaction with Acetone: Anhydrous acetone (1.1 equivalents), pre-cooled to -78 °C, is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2-3 hours, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stir overnight.

-

Work-up: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an appropriate organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. Thiazole-containing compounds, as a broad class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, dedicated studies to elucidate the specific biological targets and pharmacological properties of this compound are required.

Visualizations

Given the absence of known signaling pathways for this compound, the following diagram illustrates the logical workflow of the proposed synthetic protocol.

Caption: A logical workflow for the proposed synthesis of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 2-Thiazol-2-yl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 2-Thiazol-2-yl-propan-2-ol. Due to the limited availability of directly published experimental spectra, this document combines predicted spectroscopic data with established synthetic methodologies to serve as a valuable resource for researchers. This guide is intended to facilitate the identification, characterization, and further investigation of this compound in drug discovery and development.

Core Spectroscopic Data

The following tables summarize the predicted and anticipated spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a reliable reference for experimental validation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| H-4 (Thiazole) | ~7.6 | d | 1H | Thiazole Ring Proton |

| H-5 (Thiazole) | ~7.2 | d | 1H | Thiazole Ring Proton |

| -OH | Variable | s (broad) | 1H | Hydroxyl Proton |

| -CH₃ | ~1.6 | s | 6H | Methyl Protons |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| C-2 (Thiazole) | ~175 | Thiazole Ring Carbon |

| C-4 (Thiazole) | ~143 | Thiazole Ring Carbon |

| C-5 (Thiazole) | ~120 | Thiazole Ring Carbon |

| C (quaternary) | ~72 | Quaternary Carbon |

| -CH₃ | ~28 | Methyl Carbons |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H | Hydroxyl stretch |

| 3100-3000 | C-H | Aromatic C-H stretch (Thiazole) |

| 2980-2960 | C-H | Aliphatic C-H stretch (Methyl) |

| ~1600 | C=N | Thiazole ring stretch |

| ~1500 | C=C | Thiazole ring stretch |

| ~1150 | C-O | C-O stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion | Description |

| 143 | [M]⁺ | Molecular Ion |

| 128 | [M - CH₃]⁺ | Loss of a methyl group |

| 125 | [M - H₂O]⁺ | Loss of water |

| 85 | [Thiazole-C(CH₃)₂]⁺ | Fragmentation of the propanol side chain |

| 58 | [C(CH₃)₂OH]⁺ | Isopropyl alcohol cation |

Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. This protocol describes the formation of a thiazole Grignard reagent followed by its reaction with acetone.

Synthesis of this compound via Grignard Reaction

This procedure involves two main steps: the formation of the Grignard reagent from 2-bromothiazole and its subsequent reaction with an electrophile (acetone).

Materials:

-

2-Bromothiazole

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Under an inert atmosphere, add a small amount of a solution of 2-bromothiazole in dry diethyl ether or THF to the magnesium turnings.

-

The reaction is initiated by gentle heating or sonication, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, the remaining solution of 2-bromothiazole is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-thiazolylmagnesium bromide).

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of anhydrous acetone in dry diethyl ether or THF is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether or THF.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiazol-2-yl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel tertiary alcohol, 2-Thiazol-2-yl-propan-2-ol. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on established spectroscopic techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of new chemical entities and for professionals in the field of drug development exploring thiazole-containing compounds.

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a tertiary alcohol group, such as in this compound, can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and receptor-binding interactions. This guide details a practical synthetic approach and the expected analytical characterization of this compound, providing a roadmap for its preparation and verification.

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound involves the nucleophilic addition of a Grignard reagent to a 2-acylthiazole precursor. A common and commercially available starting material is 2-acetylthiazole. The reaction with methylmagnesium bromide will yield the desired tertiary alcohol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

2-Acetylthiazole

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-acetylthiazole (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Table 1: Reaction Parameters

| Parameter | Value |

| Reactants | 2-Acetylthiazole, Methylmagnesium Bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2.5 hours |

| Work-up | Saturated Aqueous NH₄Cl |

| Purification | Flash Column Chromatography |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected outcomes from various spectroscopic techniques.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the thiazole ring and the methyl groups of the propan-2-ol moiety.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 1H | Thiazole H-4 |

| ~ 7.2 | d | 1H | Thiazole H-5 |

| ~ 5.0 | s (broad) | 1H | -OH |

| ~ 1.6 | s | 6H | 2 x -CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | Thiazole C-2 |

| ~ 143 | Thiazole C-4 |

| ~ 120 | Thiazole C-5 |

| ~ 72 | C(CH₃)₂OH |

| ~ 28 | 2 x -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl group and the thiazole ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2930 | Medium | C-H stretch (aliphatic) |

| ~ 1500 | Medium | C=N stretch (thiazole ring) |

| ~ 1450 | Medium | C=C stretch (thiazole ring) |

| ~ 1150 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 143 | Low | [M]⁺ (Molecular Ion) |

| 128 | High | [M - CH₃]⁺ |

| 125 | Moderate | [M - H₂O]⁺ |

| 85 | Moderate | [Thiazole]⁺ fragment |

| 43 | High | [C(CH₃)₂]⁺ fragment |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed Grignard reaction with 2-acetylthiazole is a high-yielding and straightforward approach. The comprehensive characterization data, predicted from established spectroscopic principles, will aid in the unambiguous identification and purity assessment of the final product. This information is intended to facilitate further research and development involving this and structurally related thiazole derivatives.

The Diverse Biological Activities of Thiazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] This scaffold is a constituent of numerous natural products, including vitamin B1 (thiamine), and is present in a wide array of clinically approved drugs, demonstrating its therapeutic significance.[1][2] The unique structural and electronic properties of the thiazole nucleus allow for versatile chemical modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][3] Thiazole-containing compounds are known to interact with various biological targets, such as enzymes and receptors, thereby modulating biochemical pathways implicated in a range of pathologies.[3]

This technical guide provides an in-depth overview of the significant biological activities of thiazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each area, we present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Thiazole derivatives have emerged as a highly promising class of anticancer agents, with several compounds approved for clinical use, such as the tyrosine kinase inhibitor Dasatinib and the microtubule inhibitor Ixabepilone.[1][4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[5][6]

Data Presentation: Cytotoxicity of Thiazole Derivatives

The cytotoxic potential of thiazole-containing compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for quantifying this activity. The following tables summarize the IC50 values for representative thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [7] |

| HepG2 | Liver Cancer | 7.26 ± 0.44 | [7] | |

| Compound 4d | MDA-MB-231 | Breast Cancer | 1.21 | [8] |

| Compound 5c | Hela | Cervical Cancer | 0.00065 | [9] |

| Compound 5f | KF-28 | Ovarian Cancer | 0.0061 | [9] |

| Compound 4m | BxPC-3 | Pancreatic Cancer | <10 | [10] |

| Compound 4n | BxPC-3 | Pancreatic Cancer | <10 | [10] |

| Compound 4r | BxPC-3 | Pancreatic Cancer | <10 | [10] |

| Compound IV | (Various) | (Various) | 2.00 ± 0.12 (Tubulin Polymerization Inhibition) | [11] |

Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives.

Key Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways crucial for cancer cell survival and proliferation.

-

Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer drugs is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival.[12] In many cancers, these kinases become hyperactive, leading to uncontrolled cell proliferation.[12][13] Thiazole derivatives have been developed to target a range of kinases including:

-

BCR-ABL and Src Family Kinases: Dasatinib is a potent inhibitor of these kinases, making it effective in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[13][14]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers. Thiazole derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways like PI3K-Akt.[15][16][17]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, thiazole compounds can disrupt angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7][8]

-

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many thiazole compounds trigger apoptosis through the intrinsic (mitochondrial) pathway.[5][10] This involves:

-

Microtubule Disruption: Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Some thiazole derivatives, like Ixabepilone, act as microtubule-stabilizing agents.[18][19] They bind to tubulin, promote its polymerization, and stabilize microtubules, which arrests cells in the G2-M phase of the cell cycle and ultimately induces apoptosis.[18][20]

Mandatory Visualizations

Caption: EGFR signaling pathway inhibited by a thiazole derivative.

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Thiazole compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[21]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[23]

-

Compound Treatment: Prepare a series of dilutions of the thiazole compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][23]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[5][23]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21][23]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

-

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 13. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

The Therapeutic Potential of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged scaffold in the design and development of a multitude of therapeutic agents. While the specific derivatives of 2-Thiazol-2-yl-propan-2-ol remain a niche area with limited publicly available data, the broader family of thiazole derivatives has demonstrated a remarkable range of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic applications of thiazole derivatives, with a focus on their anticancer and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.

Anticancer Applications of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, such as protein kinases and topoisomerase II.[3][4]

Quantitative Data: In Vitro Cytotoxicity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |

| Thiazole-based chalcone 2h | OVCAR-3 (Ovarian) | - | [6] |

| MDA-MB-468 (Breast) | - | [6] | |

| Thiazole derivative 27 | HeLa (Cervical) | 1.6 ± 0.8 | |

| 2-Benzamido-4-(isothiocyanatornethyl)- thiazole | L1210 (Leukemia) | 0.2-1 | |

| Thiazole derivative 32 | Bcl-2 Jurkat (Leukemia) | 34.77 | [7] |

| A-431 (Skin) | 34.31 | [7] | |

| Thiazole derivative 100a | MCF7 (Breast) | 20.6 | [8] |

| Thiazole derivative 100b | MCF7 (Breast) | 25.5 | [8] |

| Thiazole derivative 91a | HeLa (Cervical) | 0.86 | [8] |

| HepG2 (Liver) | 8.49 | [8] | |

| Thiazole derivative 91b | HeLa (Cervical) | 0.95 | [8] |

| HepG2 (Liver) | 7.37 | [8] | |

| Imidazo[2,1-b]thiazole 98 | HeLa (Cervical) | 6.5 ± 0.56 | [8] |

| A549 (Lung) | 8.9 ± 0.46 | [8] | |

| MDA-MB-231 (Breast) | 10.9 ± 0.44 | [8] |

Note: Some IC50 values were reported as a range or without a standard deviation in the source literature.

Anti-inflammatory Applications of Thiazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9]

Quantitative Data: In Vivo Anti-inflammatory Activity of Thiazole Derivatives

The anti-inflammatory efficacy of thiazole derivatives is often evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

| Compound ID/Reference | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |

| Nitro-substituted thiazole 3c | - | 3 | up to 44 | [10] |

| Nitro-substituted thiazole 3d | - | 3 | up to 41 | [10] |

| Benzothiazole acetamide 10-13 | - | - | 84-93 (of standard) | [11] |

| Thiazole derivative 3c | 50 | - | - | [12] |

Note: The data presented is based on various studies and methodologies may differ.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a further 48-72 hours. A control group with no compound treatment is also maintained.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.[5]

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds (thiazole derivatives) and a standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[10][13]

Visualizing Pathways and Workflows

To better understand the synthesis and mechanism of action of thiazole derivatives, the following diagrams have been generated using the DOT language.

Caption: A simplified workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Caption: A conceptual diagram illustrating the inhibition of inflammatory pathways by thiazole derivatives.

Conclusion and Future Directions

The thiazole scaffold is undeniably a versatile and fruitful starting point for the development of novel therapeutic agents. The extensive body of research highlights its significant potential in oncology and inflammatory diseases. While the specific exploration of this compound derivatives is currently limited in the public domain, the foundational knowledge of structure-activity relationships within the broader thiazole class provides a strong rationale for its investigation. Future research should focus on the synthesis and biological evaluation of this specific subclass to unlock its potential therapeutic applications. The detailed methodologies and established signaling pathways presented in this guide offer a solid framework for such endeavors. Drug development professionals are encouraged to leverage this versatile scaffold in their quest for next-generation therapeutics.

References

- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. wjpmr.com [wjpmr.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

2-Thiazol-2-yl-propan-2-ol: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This technical guide focuses on a specific, functionalized building block, 2-thiazol-2-yl-propan-2-ol, exploring its synthesis, physicochemical properties, and potential as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition for anticancer therapies.

Physicochemical and Computed Properties

This compound, also known as α,α-dimethyl-2-thiazolemethanol, is a tertiary alcohol featuring a thiazole heterocycle. Its properties make it an interesting starting point for chemical library synthesis. The hydroxyl group provides a handle for further chemical modification and can influence the solubility and pharmacokinetic profile of derivative compounds.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₉NOS | PubChem[3] |

| Molecular Weight | 143.21 g/mol | PubChem[3] |

| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | PubChem[3] |

| CAS Number | 16077-78-4 | PubChem[3] |

| XLogP3 | 0.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of a 2-thiazolyl organometallic species to acetone. This is typically accomplished by generating a 2-lithiothiazole or a thiazole Grignard reagent in situ. The deprotonation at the C2 position of the thiazole ring is facilitated by its electron-deficient nature.[4]

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative method based on the well-established principles of thiazole lithiation and subsequent reaction with a ketone.

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet is charged with anhydrous THF.

-

Thiazole (1.0 equivalent) is added to the THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The formation of 2-lithiothiazole is observed.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Anhydrous acetone (1.2 equivalents) is added dropwise, ensuring the temperature remains below -70 °C.

-

The reaction is allowed to stir at -78 °C for an additional 2 hours, then slowly warmed to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Application as a Building Block in Kinase Inhibitor Synthesis

To illustrate the utility of such a building block, we will consider the synthesis and activity of a representative thiazole-based VEGFR-2 inhibitor. Thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[6][7]

Logical Workflow for Thiazole-Based Kinase Inhibitor Discovery

Caption: A generalized workflow for the discovery of thiazole-based kinase inhibitors.

Exemplar Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, often used to create precursors for kinase inhibitors.[8]

Materials:

-

α-Bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)

-

Thioamide or Thiourea derivative

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

The α-bromoketone (1.0 equivalent) is dissolved in ethanol in a round-bottom flask.

-

The thioamide or thiourea derivative (1.1 equivalents) is added to the solution.

-

The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the substituted thiazole derivative.

Biological Activity of Thiazole-Based Kinase Inhibitors

Thiazole derivatives have demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression. Below is a table summarizing the in vitro activity of representative thiazole-containing compounds against cancer cell lines and specific kinases.

| Compound Type | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |

| Thiazolyl Coumarin (6d) | MCF-7 | 10.5 ± 0.71 | [9] |

| Thiazolyl Coumarin (6b) | MCF-7 | 11.2 ± 0.80 | [9] |

| Thiazole Derivative (4d) | VEGFR-2 | 0.051 (51 nM) | [6] |

| Thiazole Derivative (4c) | MCF-7 | 2.57 ± 0.16 | [10] |

| Thiazole Derivative (4c) | HepG2 | 7.26 ± 0.44 | [10] |

| Thiazole Derivative (4c) | VEGFR-2 | 0.15 | [10] |

Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway

Many thiazole-based anticancer agents function by inhibiting receptor tyrosine kinases like VEGFR-2. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby halting downstream signaling cascades that promote angiogenesis, cell proliferation, and survival.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

Conclusion

This compound represents a synthetically accessible and versatile building block for medicinal chemistry. While its direct incorporation into named drug candidates is not widely documented in public literature, its core structure is emblematic of the thiazole scaffolds that have proven highly successful in the development of potent kinase inhibitors. The synthetic methodologies and biological data presented for related thiazole derivatives underscore the potential of this building block in the generation of novel, biologically active compounds. Further exploration and derivatization of this compound could lead to the discovery of new lead compounds for a variety of therapeutic targets.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpionline.org [jpionline.org]

- 3. mdpi.com [mdpi.com]

- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of substituted propanol moieties

An In-depth Technical Guide to the Physicochemical Properties of Substituted Propanol Moieties

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted propanol moieties, particularly the aryloxypropanolamine scaffold, are a cornerstone in modern medicinal chemistry. This structural motif is famously associated with the beta-blocker class of drugs, which have had a profound impact on the management of cardiovascular diseases for decades. The versatility of this scaffold allows for fine-tuning of physicochemical properties through targeted substitutions on the aromatic ring and the amine terminus. Understanding and quantifying these properties—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is critical for optimizing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby guiding rational drug design and development. This guide provides an in-depth overview of these key properties, detailed experimental protocols for their determination, and the biological context in which they are paramount.

Ionization Constant (pKa)

The pKa value represents the pH at which a molecule is 50% ionized and 50% unionized. For the amine group present in virtually all substituted propanolamines, the pKa is a critical determinant of its charge state at physiological pH (~7.4). This, in turn, influences solubility, receptor binding, and membrane permeability. As most of these compounds are basic, they will be predominantly protonated and positively charged in the acidic environment of the stomach, while the ratio of ionized to unionized form will shift in the intestines and bloodstream.

Quantitative Data: pKa of Representative Aryloxypropanolamines

| Compound | Amine Substituent | Aryl Moiety | pKa (Basic) |

| Propranolol | Isopropyl | 1-Naphthyloxy | 9.53[1] |

| Acebutolol | Isopropyl | 3-Acetyl-4-butyramidophenoxy | 9.52[2] |

| Metoprolol | Isopropyl | 4-(2-Methoxyethyl)phenoxy | 9.60[3] |

| Betaxolol | Isopropyl | 4-(2-(Cyclopropylmethoxy)ethyl)phenoxy | 9.21 - 9.4[4] |

| Bisoprolol | Isopropyl | 4-((2-Isopropoxyethoxy)methyl)phenoxy | 9.50 |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[5][6]

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

-

Potassium chloride (KCl) for maintaining ionic strength

-

Nitrogen gas source

-

Compound of interest (analyte)

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[5][7]

-

Sample Preparation: Dissolve an accurately weighed amount of the analyte in a suitable solvent (e.g., water, or a co-solvent mixture like methanol-water for poorly soluble compounds) to achieve a final concentration of approximately 1 mM.[7]

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5][7]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[5][7]

-

Titration:

-

Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

-

For a basic analyte, first, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl to ensure the amine is fully protonated.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).[7]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This is the flattest region of the buffer zone on the curve.

-

Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and the pKa is the pH at half that volume.[6]

-

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]

Visualization: Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP & logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential to enter the central nervous system. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like propanolamines, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant, as it accounts for the partitioning of both the ionized and unionized species.

Quantitative Data: Lipophilicity of Representative Aryloxypropanolamines

| Compound | logP | logD (pH 7.4) |

| Propranolol | 3.48[1] | 1.20 |

| Acebutolol | 1.71[2] | 0.50 |

| Metoprolol | 2.15[3] | 0.15 |

| Betaxolol | 2.81[4] | 1.13 |

| Bisoprolol | 1.94 | 0.33 |

Experimental Protocol: logP/logD Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[8][9][10]

Materials & Equipment:

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Vigorously mix n-octanol and the aqueous buffer (pH 7.4 for logD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9][11]

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be low enough to avoid solubility issues in either phase.

-

The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity to ensure quantifiable amounts of the compound in both layers.[9]

-

-

Equilibration: Cap the vial tightly and shake or vortex it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure a clean and complete separation of the n-octanol and aqueous layers.[12]

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Analyze the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )[10]

-

If the experiment is performed with pure water instead of a buffer, the result is the partition coefficient, logP.

-

Visualization: Workflow for Shake-Flask logD Determination

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate of a solid drug form and, consequently, its bioavailability. Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect. Thermodynamic solubility, which represents the true equilibrium solubility of a compound, is the most definitive measure and is crucial for late-stage development and formulation.

Quantitative Data: Aqueous Solubility of Representative Aryloxypropanolamines

| Compound | Aqueous Solubility (mg/L) | Form |

| Propranolol | 61.7[1] | Free Base |

| Acebutolol | 259[2] | Free Base |

| Acebutolol HCl | Freely soluble in water[13] | HCl Salt |

| Metoprolol | -- (Tartrate is freely soluble)[14] | Free Base |

| Betaxolol | 451[4] | Free Base |

| Betaxolol HCl | Soluble in water | HCl Salt |

Note: Solubility is highly dependent on the salt form and pH. Salts are generally much more soluble than the free base.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[15][16][17]

Materials & Equipment:

-

Aqueous buffer (e.g., pH 7.4)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Filtration system (e.g., syringe filters with low drug-binding membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. The excess solid is crucial to ensure that equilibrium is established with the undissolved form.[16]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[15][17]

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.

-

Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature). The experiment should be performed in replicate.

Visualization: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Melting Point (MP)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, it occurs over a very narrow range (typically <1°C). It is a fundamental physical property used for identification and, critically, as an indicator of purity. Impurities depress and broaden the melting range. The melting point also provides information about the lattice energy of the crystal, which can influence solubility and dissolution rates.

Quantitative Data: Melting Points of Representative Aryloxypropanolamines

| Compound | Melting Point (°C) | Form |

| Propranolol | 96[18] | Free Base |

| Acebutolol | 119 - 123[19] | Free Base |

| Acebutolol HCl | 141 - 145[13] | HCl Salt |

| Metoprolol | 120[3] | Tartrate Salt |

| Betaxolol | 70 - 72[4] | Free Base |

| Betaxolol HCl | 116[20] | HCl Salt |

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid organic compound.[21][22]

Materials & Equipment:

-

Melting point apparatus (manual or automated)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals.[23][24]

-

Loading the Capillary:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom.[24]

-

The final height of the packed sample should be 2-3 mm. An excessive amount of sample will lead to a broadened melting range.[21][24]

-

-

Preliminary (Rapid) Determination:

-

Place the loaded capillary into the melting point apparatus.

-

Heat the sample rapidly (e.g., 10-15°C per minute) to get an approximate melting temperature. This saves time and establishes the range for the accurate measurement.[21]

-

Allow the apparatus to cool significantly below this approximate temperature.

-

-

Accurate Determination:

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal disappears, and the sample is a clear liquid (completion of melting).[21]

-

The result is reported as this temperature range (e.g., 95.5 - 96.0°C).

-

Visualization: Workflow for Capillary Melting Point Determination

Caption: Workflow for melting point determination by the capillary method.

Biological Context: Beta-Adrenergic Receptor Signaling

Many aryloxypropanolamine drugs, such as propranolol, exert their therapeutic effects by acting as antagonists at beta-adrenergic receptors (β-ARs). These receptors are G-protein coupled receptors (GPCRs) that are central to the sympathetic nervous system's "fight or flight" response. The canonical signaling pathway is initiated when a natural agonist like epinephrine (adrenaline) binds to the receptor.

The Signaling Cascade:

-

Agonist Binding: Epinephrine binds to the β-adrenergic receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The Gsα subunit exchanges GDP for GTP and dissociates.[25]

-

Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates the enzyme adenylyl cyclase.[25]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[25]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release and activate the catalytic subunits.[18][25][26]

-

Downstream Phosphorylation: Active PKA proceeds to phosphorylate numerous downstream target proteins in the cell, leading to physiological responses such as increased heart rate and contractility.

Mechanism of Antagonism: Propranolol and other beta-blockers are competitive antagonists. They bind to the same site on the β-AR as epinephrine but do not activate the receptor. By occupying the receptor, they block epinephrine from binding, thereby inhibiting the entire downstream signaling cascade and reducing sympathetic tone on target organs like the heart.[][28]

Visualization: Propranolol Antagonism of the β-Adrenergic Pathway

References

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. scispace.com [scispace.com]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. Propranolol - Wikipedia [en.wikipedia.org]

- 19. Acebutolol | 37517-30-9 [chemicalbook.com]

- 20. Betaxolol CAS#: 63659-18-7 [m.chemicalbook.com]

- 21. jk-sci.com [jk-sci.com]

- 22. westlab.com [westlab.com]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 28. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]

A Comprehensive Review of 2-Thiazol-2-yl-propan-2-ol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] This technical guide provides a detailed literature review of 2-Thiazol-2-yl-propan-2-ol and its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate. While specific data on this compound is limited, this review extrapolates from structurally related thiazole derivatives to provide a comprehensive overview for researchers in drug discovery and development.

Synthesis of Thiazole Analogs

The Hantzsch thiazole synthesis remains the most widely employed and versatile method for constructing the thiazole ring.[3] This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea, thioamides, thiosemicarbazides, or thiosemicarbazones.[3]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [4]

This protocol describes a representative Hantzsch synthesis.

-

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

-

The thiazole product precipitates from the solution.

-

Filter the mixture through a Buchner funnel.

-

Wash the collected solid with water.

-

Allow the solid to air dry to obtain the crude product.

-

-

Characterization:

DOT Script for Hantzsch Thiazole Synthesis Workflow:

Caption: General workflow for the Hantzsch thiazole synthesis.

Biological Activities of Thiazole Analogs

Thiazole derivatives have demonstrated a remarkable range of pharmacological activities. A significant area of research has focused on their potential as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

2.1. Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole analogs against a variety of cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Representative Thiazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] | |

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | - | |

| C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | - | ||

| Compound 2i | AChE Inhibition | 0.028 ± 0.001 | Donepezil | - | [8] |

| Compound 11f | A-549 (Lung) | 0.025 | Erlotinib | 0.030 | [9] |

| MCF-7 (Breast) | 0.029 | Erlotinib | 0.040 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [7][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Materials:

-

96-well microplate

-

Cancer cell lines

-

Culture medium

-

Test compounds (thiazole analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value is determined by plotting a dose-response curve of cell viability against the compound concentration.

-

DOT Script for MTT Assay Workflow:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways Modulated by Thiazole Analogs

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. These include pathways that control cell proliferation, survival, and angiogenesis.

3.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[11][12] Its overactivation is a common feature in many cancers.[11] Some thiazole-based compounds have been developed as EGFR inhibitors.[9]

DOT Script for EGFR Signaling Pathway:

Caption: EGFR signaling pathway and its inhibition by thiazole analogs.

3.2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy, and some thiazole derivatives have shown potent VEGFR-2 inhibitory activity.[7]

DOT Script for VEGFR-2 Signaling Pathway:

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

3.3. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that promotes cell survival and growth.[14] Its aberrant activation is a frequent event in many human cancers.[15] Akt, a serine/threonine kinase, is a central node in this pathway, and its inhibition is a key therapeutic strategy. Thiazole-containing compounds have been investigated as inhibitors of this pathway.

DOT Script for PI3K/Akt Signaling Pathway:

Caption: PI3K/Akt signaling pathway and points of inhibition.

Conclusion

While direct research on this compound is not extensively available, the broader class of thiazole analogs represents a highly promising area for the development of novel therapeutic agents. Their synthetic accessibility, primarily through the robust Hantzsch synthesis, and their diverse biological activities, particularly in oncology, make them attractive candidates for further investigation. The ability of thiazole derivatives to target key signaling pathways such as EGFR, VEGFR-2, and PI3K/Akt underscores their potential for targeted cancer therapy. Future research should focus on the synthesis and evaluation of a wider range of structurally diverse thiazole analogs, including those with alcohol functionalities similar to this compound, to fully explore their therapeutic potential and establish clear structure-activity relationships. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective thiazole-based drugs.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

The Advent of Thiazole-Based Alcohols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmaceuticals. This technical guide delves into a specific, yet crucial, subclass: thiazole-based alcohols. These compounds, characterized by a hydroxyl group attached to the thiazole core or a substituent, have a rich history of discovery and a diverse range of biological activities. This document provides an in-depth exploration of their historical milestones, detailed synthetic methodologies, a curated summary of their biological activities with quantitative data, and an illustration of their mechanisms of action through signaling pathway diagrams.

A Historical Journey: From Early Discoveries to Modern Applications

The story of thiazole-based alcohols is intrinsically linked to the broader history of thiazole chemistry. The seminal work in thiazole synthesis is credited to Arthur Hantzsch, who in 1887, developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the groundwork for the creation of a vast array of thiazole derivatives.[1][2]

While the initial focus of thiazole chemistry was not on alcohols, early 20th-century research began to explore the functionalization of the thiazole ring. A notable milestone in the history of thiazole-based alcohols was the synthesis of a secondary thiazole ethanol reported in 1931. This early work demonstrated the feasibility of introducing hydroxyl functionalities and opened the door for further exploration of this compound class.